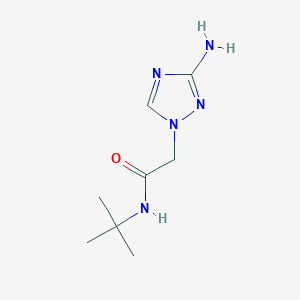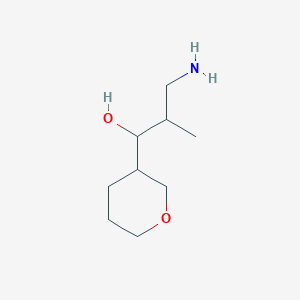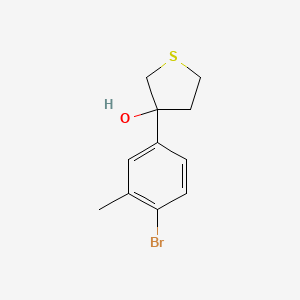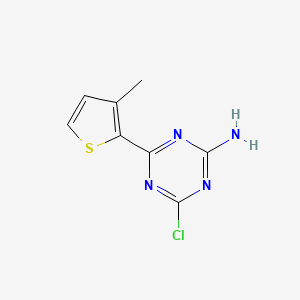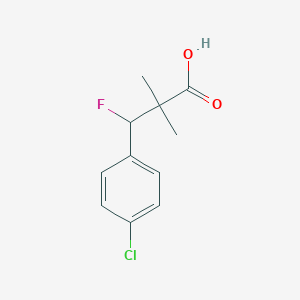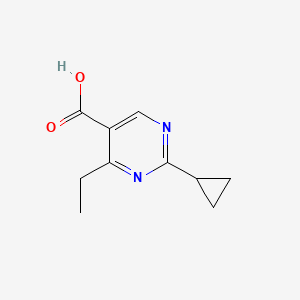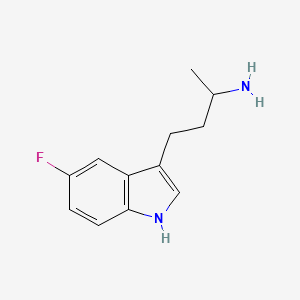
5-(3-Nitrophenyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde typically begins with pyridine-3-carbaldehyde and 3-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves the condensation of pyridine-3-carbaldehyde with 3-nitrobenzaldehyde under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Nitrophenyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Aminophenyl)pyridine-3-carbaldehyde.
Substitution: Various imines or acetals, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 5-(3-Nitrophenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of aromatic aldehydes with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde and nitro groups, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to participate in certain types of coordination chemistry.
5-(3-Aminophenyl)pyridine-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness:
5-(3-Nitrophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in synthesis, catalysis, and biological studies.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-11(7-13-6-9)10-2-1-3-12(5-10)14(16)17/h1-8H |
Clé InChI |
XRUWAMHSDGBFQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)
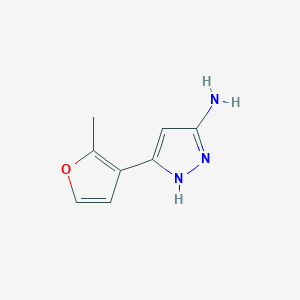
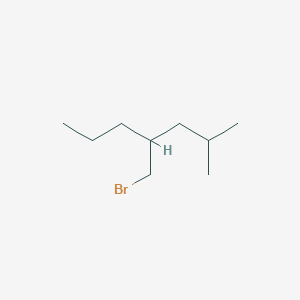
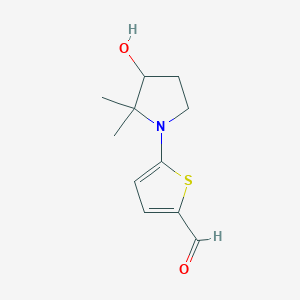

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
